molecular formula C8H6ClN3O B609192 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol CAS No. 1378976-02-3

4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol

Cat. No. B609192
M. Wt: 195.606
InChI Key: NBDFMTBYKCBTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol” is a chemical compound with the molecular formula C8H6ClN3O . It is a member of the 1,2,3-triazole family, which are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .

Scientific Research Applications

  • Antimicrobial Activity : A novel series of derivatives of 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol demonstrated significant antimicrobial activity against various bacteria, including Gram-positive and Gram-negative strains (Shaikh et al., 2014).

  • Pharmacological Studies : Derivatives of 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol were synthesized and showed potent pharmacological activity, including antimicrobial properties (Rao et al., 2014).

  • Crystal Structure Analysis : The crystal structure of a related compound, 4-(8-chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol, was characterized, providing insights into its molecular structure and potential interactions (Gao & Li, 2016).

  • Catalysis in Synthesis : The use of 1,2,3-triazole derivatives, including those related to 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol, has been shown to be effective in promoting certain chemical syntheses, such as Hashmi phenol synthesis (Chen et al., 2010).

  • Agonist Activities : Research on 1,4-disubstituted 1,2,3-triazole analogues has revealed potent agonist activities, suggesting potential applications in therapeutic contexts (Ciocoiu et al., 2010).

  • Antibacterial and Antifungal Activity : New derivatives of 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol showed significant activity against a range of fungal and bacterial strains (Kategaonkar et al., 2010).

  • Structural Studies and Supramolecular Assembly : Studies of nimesulidetriazole derivatives, including those with a similar structure to 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol, have provided insights into their molecular interactions and supramolecular assembly (Dey et al., 2015).

  • π-Hole Tetrel Bonding Interactions : Research on ethyl 2-triazolyl-2-oxoacetate derivatives highlighted the role of π-hole tetrel bonding interactions, which could be relevant for the study of 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol derivatives (Ahmed et al., 2020).

  • Corrosion Inhibition : Derivatives of 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol have been investigated as corrosion inhibitors, demonstrating their potential in protecting metals in acidic environments (Ramaganthan et al., 2015).

  • Insecticidal Agents : Some derivatives have been explored for their potential as insecticidal agents, expanding the potential applications of these compounds (Jain et al., 2013).

properties

IUPAC Name

4-chloro-2-(2H-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDFMTBYKCBTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NNN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol

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